2-(3,4-Dimethylphenyl)-4-((3-(trifluoromethyl)benzyl)thio)pyrazolo[1,5-a]pyrazine
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Description
2-(3,4-Dimethylphenyl)-4-((3-(trifluoromethyl)benzyl)thio)pyrazolo[1,5-a]pyrazine is a useful research compound. Its molecular formula is C22H18F3N3S and its molecular weight is 413.46. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anti-inflammatory Applications
Research has shown the development of various pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, demonstrating significant anti-bacterial, antifungal, and anti-inflammatory activities. These findings suggest the potential utility of such compounds in treating infections and inflammation-related conditions. The synthesis techniques often involve multi-component cyclo-condensation reactions, utilizing microwave techniques in aqueous media for enhanced efficiency (Kendre, Landge, & Bhusare, 2015).
Optoelectronic Device Applications
Another line of research focuses on the synthesis of thieno[3,4-b]pyrazine-based monomers for use in donor−acceptor copolymers, which are pivotal in the construction of photovoltaic devices. These studies aim at improving the optical properties, electrochemical behavior, and energy levels of copolymers to enhance photovoltaic performance, suggesting the compound's relevance in the development of solar energy technologies (Zhou et al., 2010).
Antibacterial Activities
Further derivatives of related compounds have been synthesized and evaluated for their antibacterial activities against Gram-positive and Gram-negative bacteria, showcasing the pharmaceutical potential of such molecules in combating microbial infections (Bildirici, Şener, & Tozlu, 2007).
Synthesis and pKa Determination of Trifluoromethylazoles
Research on the synthesis of trifluoromethylazoles and the determination of pKa values of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy has been reported. This work contributes to our understanding of the chemical properties of trifluoromethyl-containing heterocycles, potentially useful in measuring pH in biological media (Jones, Branch, Thompson, & Threadgill, 1996).
Molecular Solids and Hydrogen Bond Interactions
Another study explored the formation of energetic multi-component molecular solids involving tetrafluoroterephthalic acid and various aza compounds, emphasizing the role of strong hydrogen bonds and weak intermolecular interactions in assembling molecules into supramolecular structures. This research could have implications for the design of new materials with specific physical properties (Wang, Hu, Wang, Liu, & Huang, 2014).
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N3S/c1-14-6-7-17(10-15(14)2)19-12-20-21(26-8-9-28(20)27-19)29-13-16-4-3-5-18(11-16)22(23,24)25/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSGJRZXEQWWDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC(=CC=C4)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.